![molecular formula C24H27F3N4O4 B2714174 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 921924-47-2](/img/structure/B2714174.png)
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27F3N4O4 and its molecular weight is 492.499. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) describes an orally active, water-soluble neurokinin-1 (NK-1) receptor antagonist demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound exhibits high affinity and a long central duration of action, highlighting its potential in treating conditions mediated by the NK-1 receptor (Harrison et al., 2001).
Structural Optimization and Antagonistic Activity
Hale et al. (1998) focused on the structural modifications leading to the discovery of a potent, long-acting human NK-1 receptor antagonist. Through novel synthetic chemistry, they developed a compound with excellent potential in treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders. The modifications resulted in significant improvements in oral bioavailability and peripheral duration of action (Hale et al., 1998).
Orexin Receptor Blockade and Sleep Promotion
Dugovic et al. (2009) investigated the effects of blocking orexin receptors on sleep promotion in rats. The study provided insights into how selective antagonism of orexin receptors could influence sleep patterns, potentially offering a new approach to treating sleep disorders (Dugovic et al., 2009).
Crystal Structure Analysis
Buu et al. (2019) conducted a redetermination of the crystal structure of a compound related to the chemical family of your interest. Their work provides detailed insights into its conformation, hydrogen-bonding patterns, and supramolecular interactions, contributing to a better understanding of its chemical properties and potential applications (Buu et al., 2019).
Metabolism and HIV-1 Protease Inhibition
Balani et al. (1995) explored the metabolism of a compound leading to the production of potent HIV-1 protease inhibitors. This research sheds light on the metabolic pathways and the potential of certain metabolites to serve as more effective inhibitors of HIV-1 protease, indicating the compound's relevance in antiviral research (Balani et al., 1995).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O4/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-18-3-5-19(6-4-18)35-24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCXTYHKATIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.